molecular formula C18H18N2O2S B11099292 4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline

4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline

Cat. No.: B11099292
M. Wt: 326.4 g/mol
InChI Key: RPGZZXUOBIAJNE-UHFFFAOYSA-N
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Description

4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline is a chemical compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a methoxyphenoxyethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Methoxyphenoxyethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the quinazoline core reacts with 2-(4-methoxyphenoxy)ethylthiol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amines.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(4-Methylphenoxy)ethyl]sulfanyl}quinazoline
  • 4-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-2-methylquinazoline

Uniqueness

4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[2-(4-methoxyphenoxy)ethylsulfanyl]-2-methylquinazoline

InChI

InChI=1S/C18H18N2O2S/c1-13-19-17-6-4-3-5-16(17)18(20-13)23-12-11-22-15-9-7-14(21-2)8-10-15/h3-10H,11-12H2,1-2H3

InChI Key

RPGZZXUOBIAJNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SCCOC3=CC=C(C=C3)OC

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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